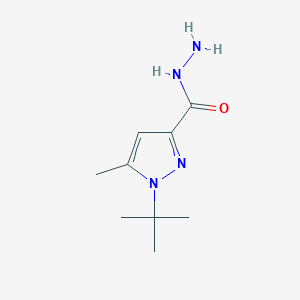
1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a derivative of the 1H-pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The 1H-pyrazole core is a common motif in many biologically active compounds and is characterized by a five-membered ring containing two nitrogen atoms. The tert-butyl group attached to the pyrazole ring is a bulky alkyl substituent that can influence the compound's physical and chemical properties .
Synthesis Analysis
The synthesis of 1H-pyrazole derivatives can be achieved through various routes. For instance, a novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on the corresponding diaminopyrazole, allowing for a versatile synthesis of these compounds . Another example is the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which uses a palladium-catalyzed Suzuki reaction, demonstrating the utility of cross-coupling reactions in pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for polymorphism and tautomerism. For example, 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones exhibit a planar heterocyclic core and can form different polymorphs depending on the solvent media . Tautomerism is also observed in 1H-pyrazole derivatives, as seen in the solid-state and solution studies of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, where the ratio of tautomers depends on temperature .
Chemical Reactions Analysis
The reactivity of 1H-pyrazole derivatives can vary significantly. Some compounds, such as those containing a methylchalcogenyl group, demonstrate interesting photochemical behavior, with UV irradiation inducing decomposition in some cases . The presence of functional groups such as carbohydrazide can also influence the reactivity, potentially allowing for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the formation of chains and aggregates in certain derivatives, can affect the compound's solubility and melting point . The bulky tert-butyl group can also impact the compound's volatility and steric interactions with biological targets or other molecules . The crystal structure, including space group and unit cell parameters, provides insight into the compound's solid-state properties, which are important for material science applications .
Scientific Research Applications
Insecticidal Activity
Pyrazole derivatives like 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide have shown promise in insecticidal applications. Deng et al. (2016) reported that certain pyrazole amide derivatives exhibited significant insecticidal activity against Helicoverpa armigera (cotton bollworm), highlighting the potential of these compounds in pest control strategies (Xi-le Deng et al., 2016).
Antitumor Properties
Research by Abonía et al. (2011) indicated that some pyrazole derivatives could be effective against various cancer cell lines, including lung cancer, melanoma, and leukemia. This suggests that 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide might have potential applications in cancer therapy (R. Abonía et al., 2011).
Molecular Docking and Spectroscopic Investigations
Pillai et al. (2017) conducted vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies on a similar compound, providing insights into its stability, electronic structure, and potential as a CDK2 inhibitor. Such studies contribute to our understanding of the molecular behavior of pyrazole derivatives in biological systems (R. Pillai et al., 2017).
Supramolecular Structures and Crystallography
Wen et al. (2006) synthesized a compound similar to 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide and determined its crystal structure, contributing to the understanding of its molecular arrangement and potential applications in materials science (L. Wen et al., 2006).
Apoptosis Induction in Cancer Cells
Zheng et al. (2009) synthesized pyrazole-5-carbohydrazide hydrazone derivatives and found that these compounds induced apoptosis in A549 lung cancer cells, indicating their potential in cancer treatment (Liang-Wen Zheng et al., 2009).
Carbon Dioxide Fixation
Theuergarten et al. (2012) demonstrated that a bifunctional frustrated pyrazolylborane Lewis pair, structurally related to 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide, could effectively fixate carbon dioxide, suggesting potential applications in environmental chemistry (Eileen Theuergarten et al., 2012).
properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6-5-7(8(14)11-10)12-13(6)9(2,3)4/h5H,10H2,1-4H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKKUKBETOOWRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370882 |
Source


|
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide | |
CAS RN |
306937-23-5 |
Source


|
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)



![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
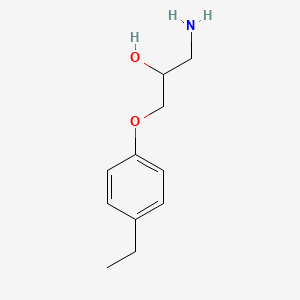

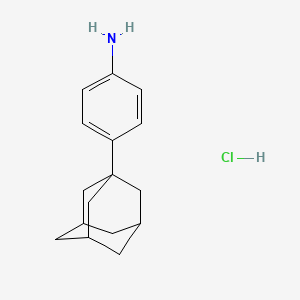
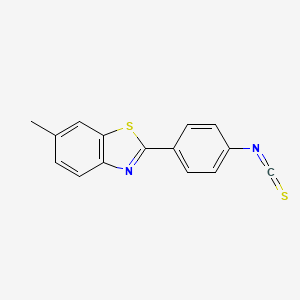


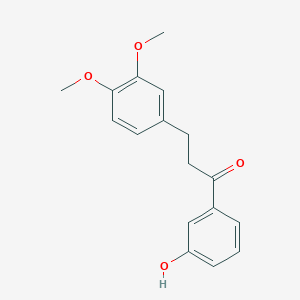
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)